2-(2-Methyl-4-nitrophenyl)acetonitrile
Overview
Description
2-(2-Methyl-4-nitrophenyl)acetonitrile is an organic compound with the molecular formula C9H8N2O2. It is a nitrile derivative characterized by the presence of a nitro group and a methyl group on the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-4-nitrophenyl)acetonitrile typically involves the reaction of 2-methyl-4-nitrobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the nitrile group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-4-nitrophenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C)
Nucleophiles: Ammonia, amines
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) solutions
Major Products
Reduction: 2-(2-Methyl-4-aminophenyl)acetonitrile
Substitution: Amides or other substituted derivatives
Hydrolysis: 2-(2-Methyl-4-nitrophenyl)acetic acid
Scientific Research Applications
2-(2-Methyl-4-nitrophenyl)acetonitrile is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving nitrile groups.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-4-nitrophenyl)acetonitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitrophenyl)acetonitrile
- 2-(2-Nitrophenyl)acetonitrile
- 4-Methyl-2-nitrophenyl)acetonitrile
Uniqueness
2-(2-Methyl-4-nitrophenyl)acetonitrile is unique due to the presence of both a methyl and a nitro group on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This combination of functional groups makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-(2-methyl-4-nitrophenyl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-7-6-9(11(12)13)3-2-8(7)4-5-10/h2-3,6H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQQDRKIUQLOOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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